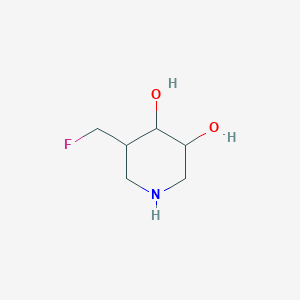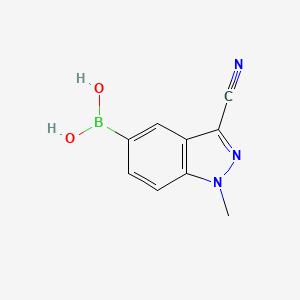
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and hydroxyl groups. This particular compound features a cyano group and a methyl group attached to an indazole ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
The synthesis of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The cyano and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases, and various halides. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Wissenschaftliche Forschungsanwendungen
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The cyano and methyl groups can also influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid can be compared with other boronic acids and indazole derivatives:
1H-Indazole-5-boronic acid: Similar in structure but lacks the cyano and methyl groups, which can affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis but lacks the specific functional groups present in this compound.
The unique combination of the cyano, methyl, and boronic acid groups in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H8BN3O2 |
|---|---|
Molekulargewicht |
200.99 g/mol |
IUPAC-Name |
(3-cyano-1-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c1-13-9-3-2-6(10(14)15)4-7(9)8(5-11)12-13/h2-4,14-15H,1H3 |
InChI-Schlüssel |
LWTDIXTVIIYHLT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(N=C2C#N)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
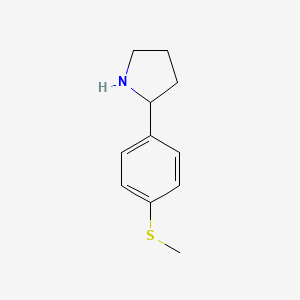
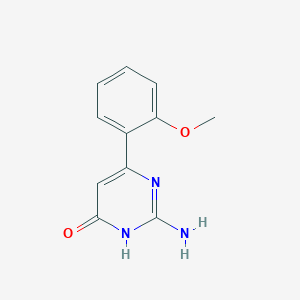
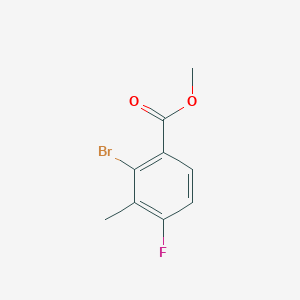
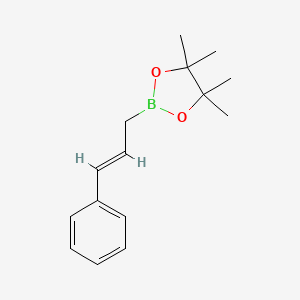
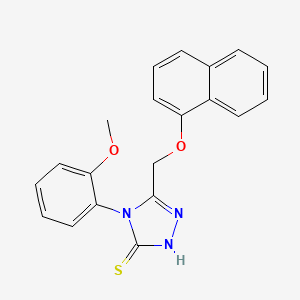
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)



